molecular formula C20H20N2O3 B2511547 N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide CAS No. 1251546-06-1

N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2511547
CAS No.: 1251546-06-1
M. Wt: 336.391
InChI Key: FZBVWFDSUWMYSS-UHFFFAOYSA-N
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Description

N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyquinoline moiety and a methoxyphenylacetamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of 2-ethoxyquinoline, which is then reacted with 3-methoxyphenylacetic acid. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Alkyl-substituted quinoline derivatives.

Scientific Research Applications

N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    N-(2-ethoxyquinolin-8-yl)-2-phenylacetamide: Lacks the methoxy group, which may affect its biological activity.

    N-(2-methoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide: Contains a methoxy group on the quinoline ring, potentially altering its chemical properties.

    N-(2-ethoxyquinolin-8-yl)-2-(4-methoxyphenyl)acetamide: The position of the methoxy group on the phenyl ring is different, which can influence its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-25-19-11-10-15-7-5-9-17(20(15)22-19)21-18(23)13-14-6-4-8-16(12-14)24-2/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBVWFDSUWMYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)CC3=CC(=CC=C3)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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